molecular formula C19H27FO B124106 Fluasterone CAS No. 156680-74-9

Fluasterone

Numéro de catalogue B124106
Numéro CAS: 156680-74-9
Poids moléculaire: 290.4 g/mol
Clé InChI: VHZXNQKVFDBFIK-NBBHSKLNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects . It has antiproliferative effects on HIV-1 and reduces HIV-1 replication .


Synthesis Analysis

Fluasterone is a modification of DHEA in which the C3β hydroxyl has been removed and a hydrogen atom has been substituted with a fluorine atom at the C16α position .


Molecular Structure Analysis

The molecular formula of Fluasterone is C19H27FO . The average mass is 290.415 Da and the monoisotopic mass is 290.204590 Da .


Chemical Reactions Analysis

Fluasterone is a potent uncompetitive inhibitor of G6PDH . It retains the anti-inflammatory, antihyperplastic, chemopreventative, antihyperlipidemic, antidiabetic, and antiobesic, as well as certain immunomodulating activities of DHEA .


Physical And Chemical Properties Analysis

Fluasterone is a small molecule . Its chemical formula is C19H27FO . The average weight is 290.422 and the monoisotopic weight is 290.204593652 .

Applications De Recherche Scientifique

Metabolic Profiling

Fluasterone, a synthetic derivative of dehydroepiandrosterone, was studied for its metabolic profile in dogs. The research focused on identifying the principal metabolites of fluasterone in urine and feces through various techniques like high-performance liquid chromatography (HPLC) and NMR. The study found that in urine, most of the radioactivity was present as components consistent with monoglucuronide conjugates of hydroxylated fluasterone metabolites. In feces, nonconjugated material predominated, and primary metabolites were identified as hydroxy fluasterone metabolites arising from 17-reduction (Burgess et al., 2009).

Therapeutic Potential in Traumatic Brain Injury (TBI)

A novel steroid, fluasterone (a dehydroepiandrosterone (DHEA) analog), was investigated for its efficacy in improving functional recovery in a rat model of TBI. The research suggested that fluasterone treatments improved functional recovery, potentially through mechanisms such as inhibiting interleukin-1beta-induced cyclooxygenase-2 (COX2) mRNA and prostaglandin production in cultured rat mesangial cells and relaxing ex vivo bovine middle cerebral artery preparations. These findings highlight the potential use of fluasterone in the clinical treatment of TBI (Malik et al., 2003).

Chemopreventive Properties

Fluasterone's effect on carcinogen-activating enzymes was studied, revealing its potential as a chemopreventive agent. The research demonstrated that fluasterone inhibited the increase in cytochrome P450 (CYP) 1A1 and 1B1 activity, which are major isoforms involved in carcinogen activation, through transcriptional and post-transcriptional mechanisms. This suggests a role for fluasterone in potentially reducing the risk of cancer by modulating carcinogen-activating enzymes (Ciolino et al., 2002).

Anti-Inflammatory and Immunomodulating Effects

Fluasterone's ability to inhibit collagen-induced arthritis in mice was explored, with results indicating significant decreases in disease scores, specific antibody levels, cytokine production, and lymphocyte proliferative response. This suggests that fluasterone possesses anti-inflammatory and immunomodulating activities, making it a potential therapeutic agent for diseases like rheumatoid arthritis (Offner et al., 2004).

Safety And Hazards

Fluasterone has minimal or no androgenic or estrogenic activity . Due to the presence of the fluorine atom at the C16α position, its metabolism at the C17α position is sterically hindered and thus it cannot be metabolized into androgens like testosterone or estrogens like estradiol . Also, unlike DHEA, fluasterone does not produce sedation or seizures in animals and hence is not thought to interact with the GABA A receptor . In addition, unlike DHEA, fluasterone has reduced or no effects as a peroxisome proliferator (i.e., lacks activity at the PPARα), and hence does not pose a risk of liver toxicities such as hepatomegaly or hepatocellular carcinoma .

Orientations Futures

Fluasterone is under investigation for a variety of therapeutic indications including cancer, cardiovascular diseases, diabetes, obesity, and traumatic brain injury . The goal is to advance fluasterone to a pivotal Phase 3 study and marketing approval by 2023-24 .

Propriétés

IUPAC Name

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZXNQKVFDBFIK-NBBHSKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920920
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report]
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fluasterone

CAS RN

112859-71-9
Record name Fluasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112859-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluasterone
Reactant of Route 2
Fluasterone
Reactant of Route 3
Fluasterone
Reactant of Route 4
Fluasterone
Reactant of Route 5
Fluasterone
Reactant of Route 6
Fluasterone

Citations

For This Compound
310
Citations
DL McCormick, WD Johnson, NM Kozub… - …, 2007 - academic.oup.com
… considered likely that fluasterone may have useful … fluasterone in the rat prostate, we present the results of studies designed to determine the effects of long-term exposure to fluasterone …
Number of citations: 26 academic.oup.com
L Zhao, P Li, SH Yalkowsky - Journal of pharmaceutical …, 1999 - Wiley Online Library
… of Fluasterone is 0.045 μg/mL (1.55 × 10-4 mM) and the desired dose is 1000 μg/mL (3.44 mM). This study evaluates Fluasterone … With Fluasterone of such low aqueous solubility, it is …
Number of citations: 73 onlinelibrary.wiley.com
Y He, P Li, SH Yalkowsky - International journal of pharmaceutics, 2003 - Elsevier
… Similarly, the solubilities of Fluasterone in aqueous systems containing cosolvent, HPβCD, … Saturated Fluasterone solutions were obtained by filtering excess Fluasterone from 2 ml of …
Number of citations: 56 www.sciencedirect.com
JP Burgess, JS Green, JM Hill, Q Zhan… - Drug metabolism and …, 2009 - ASPET
… of the metabolic profile of fluasterone, a synthetic derivative of … C]fluasterone. Separation and characterization techniques used to identify the principal metabolites of fluasterone in urine …
Number of citations: 3 dmd.aspetjournals.org
MO Lindeblad, KS Bauer, AD Zakharov, JM Hill… - Chemico-biological …, 2010 - Elsevier
… Much of the research to date on fluasterone has focused more on the potential … of fluasterone. This work was performed to help fill some of the gaps in overall knowledge of fluasterone. …
Number of citations: 4 www.sciencedirect.com
HP Ciolino, CJ MacDonald, GC Yeh - Cancer research, 2002 - AACR
… by cotreatment with fluasterone. However, treatment of the cells with fluasterone after induction … Therefore, we examined the effect of fluasterone on gene expression at the mRNA level. …
Number of citations: 18 aacrjournals.org
AG Schwartz, LL Pashko - Military medicine, 2002 - academic.oup.com
… This report discusses how fluasterone ameliorates the development of joint inflammation in … applied fluasterone completely abolished the inflammatory effect ofTPA. If fluasterone exerts …
Number of citations: 12 academic.oup.com
AP Brown, DL Kirchner, RL Morrissey… - Drug development …, 2003 - Wiley Online Library
… suggest that fluasterone may possess utility as a cancer chemopreventive agent. However, it is not known whether fluasterone has hormonal actions. The current study was conducted …
Number of citations: 4 onlinelibrary.wiley.com
P Li, L Zhao, SH Yalkowsky - Journal of pharmaceutical …, 1999 - Wiley Online Library
… A nonpolar solute, Fluasterone, is used to evaluate the newly generated equation. The model explains the decline in drug solubility produced by low cosolvent concentrations as well as …
Number of citations: 109 onlinelibrary.wiley.com
H Offner, A Zamora, S Subramanian, M Polanczyk… - Clinical …, 2004 - Elsevier
… the ability of fluasterone to limit disease in the DBA mouse model of collagen-induced arthritis (CIA). We found that mice receiving injections of fluasterone displayed significant delay in …
Number of citations: 17 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.